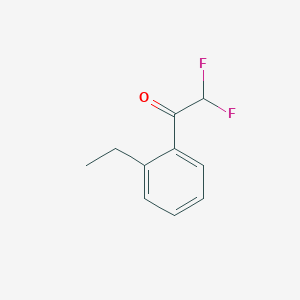

1-(2-Ethylphenyl)-2,2-difluoroethanone

Description

1-(2-Ethylphenyl)-2,2-difluoroethanone (C₁₀H₁₀F₂O, MW: 184.19 g/mol) is a fluorinated aromatic ketone characterized by a 2-ethylphenyl group attached to a difluoroethanone moiety. Its structure combines lipophilic and electron-donating properties from the ethyl substituent with the electron-withdrawing effects of fluorine atoms, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1-(2-ethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-7-5-3-4-6-8(7)9(13)10(11)12/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXZDCIVTSZUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-2,2-difluoroethanone typically involves the introduction of the difluoromethyl group to an ethyl-substituted phenyl ring. One common method is the reaction of 2-ethylbenzoyl chloride with difluoromethyl lithium or difluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 2-ethylbenzoic acid.

Reduction: Formation of 1-(2-ethylphenyl)-2,2-difluoroethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural analogs, focusing on substituent variations and their impact:

Key Observations :

- Electrophilicity : Halogenated derivatives (e.g., 2-Bromo, 4-Cl) exhibit higher electrophilicity at the carbonyl group due to stronger electron-withdrawing effects, enhancing reactivity in nucleophilic additions .

- Lipophilicity: The ethyl group in this compound increases lipophilicity compared to fluorinated or heterocyclic analogs, favoring membrane permeability in drug design .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce reaction rates in sterically sensitive reactions like Suzuki couplings .

Stability and Reactivity Trends

- Thermal Stability : Fluorinated ketones generally exhibit high thermal stability. However, bromine-substituted analogs may decompose at lower temperatures due to weaker C-Br bonds .

- Hydrolytic Stability : The electron-withdrawing fluorine atoms stabilize the carbonyl against hydrolysis, whereas ethyl-substituted derivatives are less prone to oxidation compared to methyl or hydroxyl analogs .

Biological Activity

1-(2-Ethylphenyl)-2,2-difluoroethanone is an organic compound that has garnered attention for its potential biological activities. This compound features a difluoroethanone moiety, which is known to influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula: CHFO

- CAS Number: [B8002306]

The presence of the ethyl group on the phenyl ring and the difluoromethyl group contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that compounds with difluoroethanone structures often exhibit antimicrobial activity. A study focusing on similar difluorinated ketones showed that they could inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves interference with cellular metabolic pathways or destabilization of cell membranes.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The difluoromethyl group is believed to enhance the compound's ability to interact with cancer-related enzymes, potentially leading to decreased tumor proliferation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes in pathogens or cancer cells.

- Receptor Modulation: It might modulate receptor activity related to cell growth and apoptosis, influencing cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of caspase-3 activation.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 80 | 1.5 |

| 50 | 50 | 3 |

| 100 | 20 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.